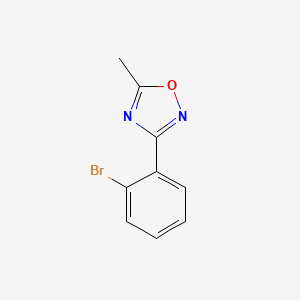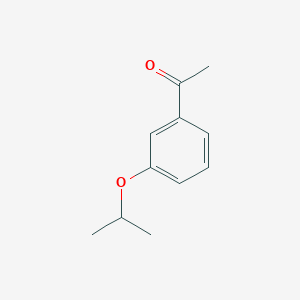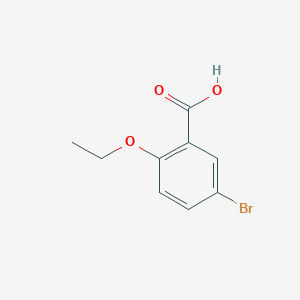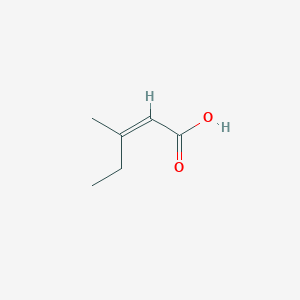
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
説明
The compound "3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole derivatives, which are closely related, have been extensively studied for their spectral properties, antibacterial activity, and potential in optoelectronics due to their interesting photoluminescent and electrochemical properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazide or the reaction of acid hydrazide with various aromatic carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride (POCl3) . The reaction conditions, such as the use of DMF or the electrochemical oxidation at a platinum electrode, play a significant role in the yield and purity of the resulting compounds . The synthesis of these derivatives is often followed by further functionalization through reactions like electrophilic substitution, Mannich reaction, or Suzuki cross-coupling to introduce additional substituents and enhance the properties of the molecules .
Molecular Structure Analysis
The molecular structures of the 1,3,4-oxadiazole derivatives are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, mass spectrometry, and sometimes X-ray crystallography . These analyses confirm the presence of the oxadiazole ring and the substituents attached to it, providing insights into the electronic and steric effects that influence the properties of the molecules.
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives undergo a range of chemical reactions, including electrophilic substitution, Mannich reaction, and Suzuki cross-coupling, which allow for the introduction of various functional groups . Additionally, solid-state acetylation reactions have been observed to proceed anisotropically on different crystal facets of the oxadiazole crystals, leading to the formation of monoacetyl and diacetyl derivatives . These reactions are influenced by the reactive centers of the molecules and the crystal structure of the solid compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents attached to the oxadiazole ring. These compounds exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects the UV absorption and photoluminescent properties of these derivatives . Some of the synthesized compounds have shown good antimicrobial activities, and their electrochemical properties have been explored for potential applications in optoelectronics . The excited-state acidity and fluorescence spectra of these molecules can also vary significantly depending on their structure .
科学的研究の応用
Luminescence and Emission Properties
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole and its derivatives exhibit notable luminescent properties. For instance, certain 1,2,4-oxadiazole derivatives, including those with bromophenyl, demonstrate significant luminescence with emission maxima ranging from 332 to 490 nm. These properties are particularly notable in compounds like 5-(2-methoxyphenyl)- and 5-(2-acetoxyphenyl)-3-methyl-1,2,4-oxadiazoles, making them suitable for applications in optical materials and luminescent probes (Mikhailov et al., 2016).
Crystal Structure and Molecular Design
The crystal structure of 1,2,4-oxadiazole derivatives, including those with bromophenyl substituents, is a subject of interest in scientific research. These structures are essential for understanding the material properties and guiding the design of new compounds. For example, studies have explored the planarity of the oxadiazole ring and its interaction with adjacent molecular groups, which is crucial for designing molecules with specific properties (Fun et al., 2010).
Chemical Synthesis and Transformation
The synthesis and transformation of 1,2,4-oxadiazole derivatives, including bromophenyl-substituted ones, are vital for creating new compounds with potential applications. For instance, one-pot synthesis methods have been developed to efficiently produce these compounds, with a focus on their structural characterization and potential applications in various fields (Jiang et al., 2014).
Antimicrobial Properties
Some 1,2,4-oxadiazole derivatives, including those with bromophenyl groups, exhibit antimicrobial properties. Research in this area focuses on synthesizing new compounds and evaluating their efficacy against various microbial strains, potentially leading to new antimicrobial agents (Mayekar et al., 2010).
Photochemistry and Photophysics
The study of photoinduced molecular rearrangements in 1,2,4-oxadiazoles, including bromophenyl-substituted ones, is significant for understanding their photophysical properties. These properties are essential for applications in photochemistry and the development of photonic materials (Buscemi et al., 1996).
Safety And Hazards
特性
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLDZYVHNSXWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428225 | |
| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |
CAS RN |
859851-04-0 | |
| Record name | 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859851-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)








![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)


![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)